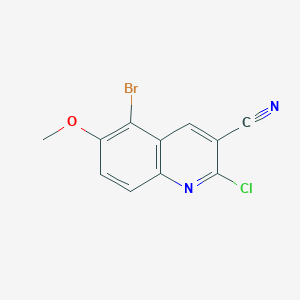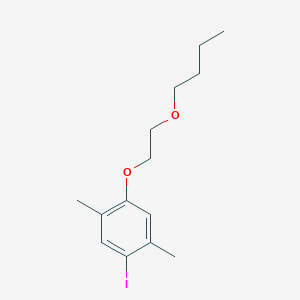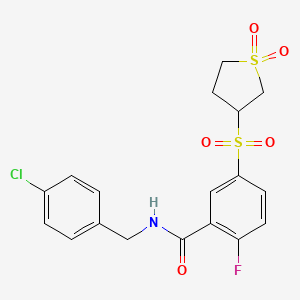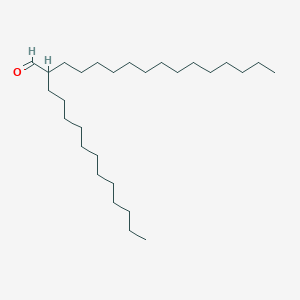![molecular formula C26H21NO2 B12629949 3-(2-Hydroxy-2,2-diphenylethyl)-2,3-dihydro-1H-benzo[e]isoindol-1-one CAS No. 920299-83-8](/img/structure/B12629949.png)
3-(2-Hydroxy-2,2-diphenylethyl)-2,3-dihydro-1H-benzo[e]isoindol-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Hydroxy-2,2-diphenylethyl)-2,3-dihydro-1H-benzo[e]isoindol-1-one is a chemical compound known for its unique structure and potential applications in various fields. This compound features a benzo[e]isoindol-1-one core with a hydroxy-diphenylethyl substituent, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Hydroxy-2,2-diphenylethyl)-2,3-dihydro-1H-benzo[e]isoindol-1-one typically involves the reaction of 2,3-dihydro-1H-benzo[e]isoindol-1-one with 2-hydroxy-2,2-diphenylethyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability. The use of high-purity reagents and stringent reaction controls ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(2-Hydroxy-2,2-diphenylethyl)-2,3-dihydro-1H-benzo[e]isoindol-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Thionyl chloride for chlorination, phosphorus tribromide for bromination.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of a secondary alcohol.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3-(2-Hydroxy-2,2-diphenylethyl)-2,3-dihydro-1H-benzo[e]isoindol-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-Hydroxy-2,2-diphenylethyl)-2,3-dihydro-1H-benzo[e]isoindol-1-one involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways and cellular processes. The hydroxy-diphenylethyl group plays a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3-Hydroxy-2-phenyl-3-(2-phenylethynyl)-2,3-dihydro-1H-isoindol-1-one
- 2-Hydroxy-3H-isoindol-1-one
- 1H-Isoindol-1-one, 2,3-dihydro-2-hydroxy-
Uniqueness
3-(2-Hydroxy-2,2-diphenylethyl)-2,3-dihydro-1H-benzo[e]isoindol-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxy-diphenylethyl group enhances its reactivity and potential for diverse applications compared to other similar compounds.
Properties
CAS No. |
920299-83-8 |
|---|---|
Molecular Formula |
C26H21NO2 |
Molecular Weight |
379.4 g/mol |
IUPAC Name |
3-(2-hydroxy-2,2-diphenylethyl)-2,3-dihydrobenzo[g]isoindol-1-one |
InChI |
InChI=1S/C26H21NO2/c28-25-24-21-14-8-7-9-18(21)15-16-22(24)23(27-25)17-26(29,19-10-3-1-4-11-19)20-12-5-2-6-13-20/h1-16,23,29H,17H2,(H,27,28) |
InChI Key |
DVAWLHXFORFZJM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CC2C3=C(C4=CC=CC=C4C=C3)C(=O)N2)(C5=CC=CC=C5)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-{[2-(Phenylsulfanyl)anilino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12629871.png)
![2-methyl-N-phenylbenzo[h]quinolin-4-amine;hydrochloride](/img/structure/B12629878.png)
![Ethyl 5-fluoro-1-[(quinolin-2-yl)methyl]-1H-indole-2-carboxylate](/img/structure/B12629879.png)
![Methyl 2-(1H-imidazol-1-yl)-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B12629888.png)

![4-(Benzylamino)-1h-pyrrolo[2,3-b]pyridine-5-carboxamide](/img/structure/B12629896.png)
![4-[(2,4-Dichlorophenyl)methyl]piperidin-4-amine](/img/structure/B12629898.png)


![4-[([1,1'-Biphenyl]-4-yl)methyl]piperidin-4-amine](/img/structure/B12629922.png)
![3-{2-[(Naphthalen-2-yl)oxy]anilino}-1-phenylbut-2-en-1-one](/img/structure/B12629927.png)



